2-(methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole
Description
Properties
IUPAC Name |
2-(methoxymethyl)-1-(2-phenoxyethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-20-13-17-18-15-9-5-6-10-16(15)19(17)11-12-21-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDWLEVMRWIGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction with Chloroacetic Acid Derivatives
A modified approach from Farid et al. (source 2) involves reacting o-phenylenediamine with chloroacetic acid in hydrochloric acid under reflux. This generates 2-(chloromethyl)-1H-benzimidazole, which can subsequently undergo nucleophilic substitution with sodium methoxide to install the methoxymethyl group. Key conditions include:
-
Reagents : o-Phenylenediamine (1 eq), chloroacetic acid (1.5 eq), HCl (4N, 10 mL).
-
Conditions : Reflux for 2 hours, followed by neutralization with KHCO3 (5% solution).
Post-cyclization, the chloromethyl intermediate is treated with methanol in the presence of a base (e.g., NaOH) to yield 2-(methoxymethyl)-1H-benzimidazole. This step typically achieves >70% conversion under reflux conditions.
Alkylation for N-Substitution with 2-Phenoxyethyl Groups
Introducing the 2-phenoxyethyl group at the N1 position requires alkylation of the benzimidazole nitrogen. This is commonly achieved using 2-phenoxyethyl bromide or iodide under basic conditions.
Two-Step Alkylation Protocol
Single-Pot Alkylation (Adapted from CN102775355A)
A patent method for analogous compounds (source 5) employs a one-pot approach using urea and acid catalysis. For this target molecule, modifications include:
-
Reagents : o-Phenylenediamine (1 eq), glycolic acid (for methoxymethyl), and 2-phenoxyethyl bromide.
-
Conditions : Reflux in HCl (4N) with urea (1.1 eq) at 140–150°C for 4 hours.
-
Yield : Reported at 85% for similar N-alkylated benzimidazoles.
Catalytic Methods for Enhanced Efficiency
Recent advances utilize heterogeneous catalysts to improve reaction efficiency and reduce byproducts. A method from SciELO Chile (source 4) employs polymer-supported trifluoromethanesulfonic acid (PVP-TfOH) for benzimidazole synthesis:
Catalytic Cyclization-Alkylation
-
Reagents : o-Phenylenediamine (1 mmol), methoxyacetaldehyde (1.1 mmol), H2O2 (3 mmol), PVP-TfOH (0.2 g).
For N-alkylation, 2-phenoxyethyl bromide is added post-cyclization, with the catalyst reused for up to five cycles without significant activity loss.
Comparative Analysis of Methods
Mechanistic Insights
-
Cyclization : Protonation of o-phenylenediamine by HCl activates the amine groups for nucleophilic attack on the carbonyl carbon of chloroacetic acid, forming the benzimidazole ring.
-
Methoxymethylation : SN2 displacement of the chloromethyl group by methoxide ions proceeds via a bimolecular transition state.
-
N-Alkylation : The benzimidazole nitrogen attacks the electrophilic carbon of 2-phenoxyethyl bromide, facilitated by base-mediated deprotonation.
Challenges and Optimization Strategies
-
Byproduct Formation : Competing N-alkylation at position 3 is mitigated using bulky bases (e.g., NaH) to favor N1 selectivity.
-
Catalyst Deactivation : PVP-TfOH loses activity after repeated use due to sulfonic acid group leaching; silica-supported alternatives are under investigation.
-
Solvent Choice : DMF enhances alkylation rates but complicates purification. Switch to THF with phase-transfer catalysts (e.g., TBAB) improves yields .
Chemical Reactions Analysis
Types of Reactions
2-(methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxymethyl and phenoxyethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of benzimidazole derivatives with reduced side chains.
Substitution: Formation of benzimidazole derivatives with new functional groups replacing the methoxymethyl or phenoxyethyl groups.
Scientific Research Applications
2-(methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes.
Comparison with Similar Compounds
Substituent-Driven Variations in Physical and Chemical Properties
The following table summarizes key analogs and their substituents, synthesis yields, melting points, and notable properties:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: Methoxymethyl (target) and methoxyphenyl (2b, Ev3) groups improve solubility and stability, whereas cyano (2k, Ev1) or trifluoromethyl (2l, Ev1) substituents reduce bioavailability due to increased polarity or metabolic susceptibility .
- Morpholine vs. Phenoxyethyl Chains: Morpholine-containing analogs (Ev1, Ev3) exhibit higher water solubility, while the phenoxyethyl group in the target compound favors membrane permeability and target binding .
- Thioether vs. Ether Linkages : The thioether in Ev14’s compound is prone to oxidation, unlike the stable ether linkage in the target compound, which may enhance in vivo stability .
Pharmacological and Toxicological Profiles
- Androgen Receptor (AR) Modulation: Compounds like MEPB (Ev7), which shares a phenoxyethyl chain, demonstrate AR-binding activity in spinal bulbar muscular atrophy models. The target compound’s phenoxyethyl group may similarly engage the AR’s BF3 domain, though its methoxymethyl group could reduce toxicity compared to sulfanyl analogs .
- Antimicrobial and Antiparasitic Activity : Benzimidazoles with thiazole-triazole appendages (Ev2) show enhanced activity against pathogens, but their complex structures often correlate with higher synthetic complexity and toxicity. The target compound’s simpler structure may offer a safer profile .
- Fluorescence Imaging Applications: Copper complexes of hydroxy-phenyl-benzimidazoles (Ev13) detect nitric oxide (NO) in cells. The target compound lacks metal-chelating groups, limiting such applications but reducing metal-induced toxicity .
Biological Activity
The compound 2-(methoxymethyl)-1-(2-phenoxyethyl)-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. Benzimidazole derivatives have been extensively studied for their potential therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C15H16N2O
- Molecular Weight : 240.30 g/mol
The structure features a benzimidazole core substituted with a methoxymethyl group and a phenoxyethyl side chain, which may influence its biological activity through various interactions with biological targets.
Anticancer Activity
Benzimidazole derivatives are recognized for their anticancer properties. Studies indicate that compounds within this class can act as inhibitors of topoisomerases, which are crucial in DNA replication and transcription processes. For instance, 2-phenoxymethylbenzimidazole derivatives have shown significant inhibitory effects on DNA topoisomerase I with IC50 values around 14.1 µM . This suggests that this compound may exhibit similar mechanisms through its structural analogy.
Antiparasitic Activity
Research has demonstrated that certain benzimidazole derivatives possess antiparasitic properties. For example, derivatives have been evaluated against protozoan parasites like Giardia intestinalis and Trichomonas vaginalis, showing promising results in vitro . The potential of this compound in this area remains to be explored but could be significant given the established efficacy of related compounds.
Enzyme Inhibition
Benzimidazoles have also been studied for their ability to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, a study found that certain derivatives exhibited IC50 values significantly lower than standard inhibitors like tacrine . The enzyme inhibition profile of this compound could provide insights into its potential use in treating neurodegenerative diseases.
The biological activity of benzimidazole derivatives is often attributed to their ability to form hydrogen bonds and engage in hydrophobic interactions with target proteins. Specifically:
- Topoisomerase Inhibition : By stabilizing the DNA-topoisomerase complex, these compounds can induce DNA damage leading to apoptosis in cancer cells.
- Enzyme Inhibition : The presence of electron-donating groups enhances binding affinity to the active sites of enzymes like AChE and BChE.
Case Studies
Several studies have highlighted the promising pharmacological profiles of benzimidazole derivatives:
-
Anticancer Studies : A series of benzimidazole derivatives were synthesized and tested against various cancer cell lines, showing significant cytotoxicity with some derivatives achieving IC50 values lower than 10 µM .
Compound IC50 (µM) Target 17 14.1 Topo I 6a <10 Cancer -
Antiparasitic Activity : Compounds were evaluated against T. vaginalis and G. intestinalis, with some showing IC50 values comparable to established treatments like metronidazole .
Compound G. intestinalis IC50 (µM) T. vaginalis IC50 (µM) 9a 0.107 3.314 Metronidazole 1.226 0.236
Q & A
Q. Key Optimization Factors :
- Catalyst choice (e.g., trimethylsilyl chloride improves yield in two-phase systems) .
- Solvent selection (e.g., ethanol for cyclocondensation vs. DMF for alkylation) .
Table 1 : Representative Reaction Conditions for Benzimidazole Derivatives
| Substituent | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Methoxymethyl | NH₄Cl | Ethanol | 75–85 | |
| Phenoxyethyl | K₂CO₃ | DMF | 60–70 |
Basic: How are spectroscopic techniques (e.g., NMR, IR) employed to confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR :
- IR : Stretching vibrations for C=N (benzimidazole) at ~1600 cm⁻¹ and C–O–C (ether) at ~1250 cm⁻¹ confirm functional groups .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, O percentages .
Example : For this compound, ¹³C NMR should show a carbon signal at ~70 ppm for the methoxymethyl group and ~65 ppm for the phenoxyethyl linkage .
Basic: What in vitro assays are typically used for preliminary biological evaluation of benzimidazole derivatives?
Answer:
- Antimicrobial Activity :
- Antioxidant Activity :
- DPPH assay : Measure free radical scavenging at 517 nm; report IC₅₀ values (e.g., 0.038–14.44 µg/mL for benzimidazoles vs. BHT standard) .
- Analgesic Activity :
- Acetic acid-induced writhing : Calculate % inhibition of writhing in mice (e.g., 85–90% for active derivatives) .
Table 2 : Representative Biological Data for Benzimidazole Derivatives
| Compound | DPPH IC₅₀ (µg/mL) | Writhing Inhibition (%) | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 3A-3 | 8.83 | 88.24 | – | |
| 6a–l (hybrids) | – | – | 2–16 |
Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?
Answer:
- Catalyst Screening : Test Brønsted acids (e.g., polyphosphoric acid) vs. Lewis acids (e.g., ZnCl₂) for cyclocondensation efficiency .
- Microwave Assistance : Reduce reaction time (e.g., from 12 h to 30 min) and improve yield by 10–15% .
- Solvent Optimization : Use mixed solvents (e.g., ethanol-water) to enhance solubility of intermediates .
- Workflow Example :
- Screen catalysts (e.g., trimethylsilyl chloride vs. NH₄Cl) .
- Vary temperature (60–100°C) and monitor progress via TLC.
- Employ flash chromatography with gradient elution (hexane:ethyl acetate) for purification .
Case Study : Substituting NH₄Cl with trimethylsilyl chloride increased yield from 65% to 82% in a two-phase system .
Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for benzimidazole derivatives with potential therapeutic applications?
Answer:
- Substituent Variation :
- Pharmacophore Modeling : Use docking studies to predict binding affinity. For example, compound 9c showed superior α-glucosidase inhibition due to hydrophobic interactions with the active site .
- Comparative Bioassays : Test analogs with incremental structural changes (e.g., fluorophenyl vs. bromophenyl substituents) to identify key functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
